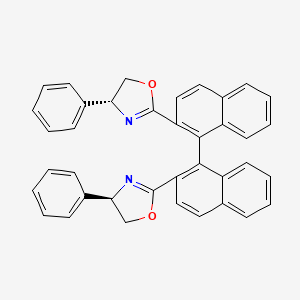

(1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Description

(1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a chiral binaphthalene derivative featuring two (R)-configured 4-phenyl-4,5-dihydrooxazole (PHOX) substituents at the 2,2'-positions. Its molecular formula is C₃₈H₂₈N₂O₂, with a molecular weight of 544.6 g/mol and a CAS number of 180981-81-1 . The compound’s (1S)-binaphthalene backbone and chiral oxazole moieties make it a valuable ligand in asymmetric catalysis, particularly in enantioselective transformations such as hydrogenations and cross-couplings. Its rigid, axially chiral structure enables precise stereochemical control in catalytic systems .

Properties

IUPAC Name |

(4R)-4-phenyl-2-[1-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2/t33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEMDACRMMNKPF-HEVIKAOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene involves several steps. One common method is the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with ®-4,5-dihydro-4-phenyloxazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene undergoes various types of reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation reactions and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene has a wide range of scientific research applications:

Chemistry: It is used as a chiral ligand in asymmetric catalysis, promoting enantioselective reactions such as hydrogenation, hydroformylation, and carbonitration.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs that require high enantiomeric purity.

Industry: It is used in the production of fine chemicals and materials that require precise stereochemical control.

Mechanism of Action

The mechanism by which 2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene exerts its effects involves its ability to form stable complexes with metal catalysts. These complexes facilitate the transfer of chirality to the substrate, promoting enantioselective reactions. The molecular targets and pathways involved include the coordination of the ligand to transition metals such as palladium, rhodium, and nickel, which then participate in various catalytic cycles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

The enantiomer, (1R)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene , shares the same molecular formula but exhibits inverted stereochemistry at both the binaphthalene backbone (1R) and oxazole substituents (S-configuration). This inversion results in opposite optical activity (e.g., [α]D values of opposite signs) while retaining similar catalytic utility .

Table 1: Stereochemical Comparison

Substituent Modifications on the Oxazole Ring

Variants with altered substituents on the oxazole ring demonstrate how steric and electronic effects influence catalytic performance:

a. Diphenyl-Substituted Oxazole

- Compound : (R)-2,2'-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

- Formula : C₅₀H₃₆N₂O₂

- Molecular Weight : 696.83 g/mol

- However, reduced solubility in polar solvents may limit its utility .

b. Alkyl-Substituted Oxazoles

- tert-Butyl Variant : (S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Table 2: Substituent Effects on Catalytic Performance

Simplified Binaphthalene Derivatives

Compounds lacking oxazole substituents highlight the importance of the PHOX moiety:

- (S)-2,2'-Dibromo-1,1'-binaphthalene (CAS: 150024-49-0): A brominated derivative used as a precursor in Suzuki-Miyaura couplings. The absence of oxazole groups eliminates chiral induction capabilities but retains axial chirality for simpler applications .

- (R)-2,2'-Dimethoxy-1,1'-binaphthalene (CAS: 35294-28-1): Methoxy groups provide electron-donating effects, useful in asymmetric oxidations but less versatile than PHOX ligands .

Biological Activity

(1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₈H₂₈N₂O₂

- Molecular Weight : 544.64 g/mol

- CAS Number : Not specified in available data.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazoline moiety is known for its role in enzyme inhibition and receptor modulation.

Target Enzymes

Research indicates that derivatives of oxazoline compounds can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism. Studies have shown that the chirality of the oxazoline ring significantly affects the potency of these inhibitors .

Antifungal Activity

Recent studies have evaluated the antifungal properties of related oxazoline derivatives. For instance, a series of 4-phenyl-4,5-dihydrooxazole derivatives demonstrated broad-spectrum antifungal activity against various fungal strains. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl group could enhance antifungal efficacy .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds exhibit potential in modulating inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .

Study on FAAH Inhibition

A notable study examined the FAAH inhibitory activity of oxazoline derivatives. The results indicated that specific enantiomers exhibited significantly different potencies; for example, (R)-derivatives showed up to tenfold higher inhibition compared to their (S) counterparts. This highlights the importance of stereochemistry in the biological activity of these compounds .

| Compound Type | IC50 Value (nM) | Activity |

|---|---|---|

| (R)-Derivatives | 6.8 | High FAAH inhibition |

| (S)-Derivatives | 73 | Lower FAAH inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene with high stereochemical purity?

- Methodology : Utilize chiral auxiliaries derived from (S)-(+)-2-phenylglycinol to construct the oxazoline rings. Key steps include:

- Cyclization of amino alcohols with nitriles under mild acidic conditions (e.g., glacial acetic acid) to form the dihydrooxazole moieties .

- Chiral resolution via recrystallization or chromatography to isolate the desired (R)-configured oxazoline substituents .

- Confirmation of enantiomeric excess (ee) using chiral HPLC with columns like Chiralpak IA/IB, calibrated against racemic standards .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s stereochemistry?

- Methodology :

- X-ray crystallography : Resolve the absolute configuration of the binaphthalene backbone and oxazoline substituents .

- Circular Dichroism (CD) : Correlate Cotton effects with the (1S) and (R)-oxazoline configurations .

- NMR spectroscopy : Use NOESY to confirm spatial proximity between protons on the binaphthyl and oxazoline groups .

Q. How is this compound applied in asymmetric catalysis?

- Methodology : The binaphthyl-oxazoline framework acts as a chiral ligand in transition-metal catalysis (e.g., Rh or Pd complexes) for enantioselective C–C bond formation.

- Example: Asymmetric allylic alkylation, where steric bulk from the phenyl groups on the oxazolines induces high ee in products .

Advanced Research Questions

Q. What factors influence enantioselectivity when using this compound in catalytic systems, and how can contradictory results be resolved?

- Methodology :

- Steric and electronic tuning : Compare substituents on the oxazoline rings (e.g., phenyl vs. tert-butyl in vs. 1) to assess their impact on catalytic pockets .

- Kinetic vs. thermodynamic control : Perform time-resolved experiments to distinguish between competing pathways .

- Cross-validation : Replicate studies using standardized substrates (e.g., 1,3-diphenylallyl acetate) to isolate ligand-specific effects .

Q. How can computational modeling predict the compound’s performance in enantioselective reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies to rationalize enantioselectivity trends.

- Molecular docking : Simulate ligand-metal coordination geometries (e.g., with Pd(0)) to optimize steric interactions .

Q. How to address discrepancies in reported catalytic efficiency across studies?

- Methodology :

- Reaction condition audits : Ensure consistency in solvent polarity (e.g., dichloromethane vs. THF), temperature, and catalyst loading .

- Impurity analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed oxazolines) that may inhibit catalysis .

- Substrate scope limitations : Test structurally diverse substrates to identify scope boundaries .

Q. What are best practices for handling and storing this compound to preserve stereochemical integrity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.